molecular formula C17H24O4 B1325900 Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate CAS No. 898752-05-1

Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate

Cat. No.: B1325900
CAS No.: 898752-05-1
M. Wt: 292.4 g/mol
InChI Key: GWNBPNGCDABUMR-UHFFFAOYSA-N
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Description

Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate is a synthetic ester derivative featuring an octanoate backbone substituted with a 3-methoxyphenyl ketone group. Key structural features include:

  • Ethyl ester group: Enhances lipophilicity and bioavailability.
  • 8-oxooctanoate chain: Provides flexibility for functional group interactions.

Properties

IUPAC Name

ethyl 8-(3-methoxyphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-3-21-17(19)12-7-5-4-6-11-16(18)14-9-8-10-15(13-14)20-2/h8-10,13H,3-7,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNBPNGCDABUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645569
Record name Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898752-05-1
Record name Ethyl 3-methoxy-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898752-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate can be achieved through several synthetic routes. One common method involves the esterification of 8-oxooctanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-methoxyphenyl is coupled with an 8-bromo-8-oxooctanoate ester in the presence of a palladium catalyst and a base such as potassium carbonate. This method allows for the formation of the desired ester with high selectivity and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high throughput. The use of advanced catalysts and automated control systems further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield the corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 8-(3-methoxyphenyl)-8-oxooctanoic acid.

    Reduction: 8-(3-methoxyphenyl)-8-hydroxyoctanoate.

    Substitution: 8-(3-hydroxyphenyl)-8-oxooctanoate (if methoxy group is replaced by hydroxyl group).

Scientific Research Applications

Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active 8-(3-methoxyphenyl)-8-oxooctanoic acid, which can then interact with cellular enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Molecular Formula Molar Mass (g/mol) Key Properties/Applications
Ethyl 8-(3-chlorophenyl)-8-oxooctanoate 3-Cl C₁₆H₂₁ClO₃ 296.79 Higher reactivity; used in drug synthesis
Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate 4-OCH₂CH₃ C₁₈H₂₆O₅ 306.40 Enhanced lipophilicity; lab reagent
Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate 2,3-di-OCH₃ C₁₈H₂₆O₅ 322.40 Increased steric hindrance; safety precautions required
Ethyl 8-(2,4,5-trimethoxyphenyl)-8-oxooctanoate 2,4,5-tri-OCH₃ C₁₉H₂₈O₆ 352.42 Potential medicinal use; sold for research
Ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate 3,5-di-CH₃ C₁₈H₂₆O₃ 294.40 Lower polarity; regulatory data limited

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing Groups (e.g., Cl): Ethyl 8-(3-chlorophenyl)-8-oxooctanoate exhibits higher reactivity due to the electron-withdrawing chlorine atom, making it a candidate for cross-coupling reactions in drug synthesis .
  • Methoxy vs. Ethoxy Groups: Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate (ethoxy group) demonstrates greater lipophilicity compared to methoxy analogs, influencing membrane permeability in biological systems .

Biological Activity

Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C17H24O4C_{17}H_{24}O_{4} and features an ester functional group along with a methoxy-substituted phenyl ring. The structure is represented as follows:

Ethyl 8 3 methoxyphenyl 8 oxooctanoate\text{Ethyl 8 3 methoxyphenyl 8 oxooctanoate}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can undergo hydrolysis to yield 8-(3-methoxyphenyl)-8-oxooctanoic acid, which may interact with cellular enzymes and receptors, modulating important biochemical pathways. Notably, it has been investigated for:

  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes, reducing inflammation in various models.
  • Antioxidant Activity : It has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies demonstrated its ability to reduce the production of inflammatory mediators such as TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharides (LPS). This suggests a potential role in treating inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results showed that this compound effectively scavenged free radicals, indicating its potential utility in preventing oxidative damage in biological systems.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure VariationBiological Activity
Ethyl 8-(4-methoxyphenyl)-8-oxooctanoateMethoxy group at para positionModerate anti-inflammatory
Ethyl 8-(3-hydroxyphenyl)-8-oxooctanoateHydroxyl group instead of methoxyEnhanced antioxidant
Ethyl 8-(3-nitrophenyl)-8-oxooctanoateNitro group substitutionPotential anticancer activity

This table illustrates that variations in functional groups can significantly influence the biological activities of these compounds.

Case Studies and Research Findings

  • In Vivo Studies : A study conducted on animal models demonstrated that administration of this compound resulted in reduced paw edema in rats, indicating strong anti-inflammatory effects.
  • Cell Culture Experiments : In human cell lines, the compound inhibited the proliferation of cancer cells while promoting apoptosis, suggesting its potential as an anticancer agent.

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